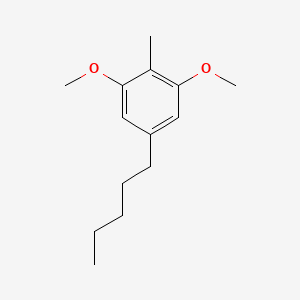

1,3-Dimethoxy-2-methyl-5-pentylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-ジメトキシ-2-メチル-5-ペンチルベンゼンは、分子式がC14H22O2の有機化合物です。これはベンゼンの誘導体であり、ベンゼン環に2つのメトキシ基、1つのメチル基、および1つのペンチル基が結合しているのが特徴です。

2. 製法

合成経路と反応条件

1,3-ジメトキシ-2-メチル-5-ペンチルベンゼンは、求電子置換反応によって合成できます。 一般的なメカニズムは、ベンゼン環へのシグマ結合の形成を伴い、正に帯電したベンゼノニウム中間体を生成し、その後プロトンの除去によって置換されたベンゼン環が生成されます .

工業的製造方法

1,3-ジメトキシ-2-メチル-5-ペンチルベンゼンの工業的製造方法は、通常、3,5-ジメトキシ安息香酸を出発原料として使用します。 この化合物は、アルキル化やメチル化などの反応を複数段階経て、それぞれペンチル基とメチル基を導入されます .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-2-methyl-5-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of 3,5-dimethoxybenzoic acid as a starting material. The compound undergoes a series of reactions, including alkylation and methylation, to introduce the pentyl and methyl groups, respectively .

化学反応の分析

反応の種類

1,3-ジメトキシ-2-メチル-5-ペンチルベンゼンは、以下のような様々な化学反応を起こします。

酸化: この化合物は酸化されて、対応するキノンを生成できます。

還元: 還元反応によって、この化合物は対応するアルコールに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: キノンなどの酸化された誘導体。

還元: アルコールなどの還元された誘導体。

置換: ハロゲン化ベンゼン誘導体

科学的研究の応用

1,3-ジメトキシ-2-メチル-5-ペンチルベンゼンは、いくつかの科学研究において応用されています。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 生物学的シグナル伝達経路における潜在的な役割について研究されています。

医学: 抗炎症作用や抗酸化作用など、潜在的な治療効果について調査されています。

作用機序

1,3-ジメトキシ-2-メチル-5-ペンチルベンゼンの作用機序は、特定の分子標的や経路との相互作用に関与しています。例えば、特定の生物システムでは、異なるメカニズムによって走化性細胞凝集や胞子成熟を調節する可能性があります。 この化合物は、サイクリックAMP(cAMP)経路などのシグナル伝達経路に関与する遺伝子の発現を調節できます .

類似化合物との比較

類似化合物

4-メチル-5-ペンチルベンゼン-1,3-ジオール: 構造は似ていますが、メトキシ基ではなくヒドロキシル基を持っています。

1,3-ジメトキシ-5-ペンチルベンゼン: 1,3-ジメトキシ-2-メチル-5-ペンチルベンゼンに存在するメチル基がありません

独自性

1,3-ジメトキシ-2-メチル-5-ペンチルベンゼンは、その官能基の特定の配置によって独特であり、独特の化学的および生物学的特性をもたらします。メトキシ基、メチル基、およびペンチル基の組み合わせは、さまざまな用途で汎用性の高い化合物となっています。

特性

分子式 |

C14H22O2 |

|---|---|

分子量 |

222.32 g/mol |

IUPAC名 |

1,3-dimethoxy-2-methyl-5-pentylbenzene |

InChI |

InChI=1S/C14H22O2/c1-5-6-7-8-12-9-13(15-3)11(2)14(10-12)16-4/h9-10H,5-8H2,1-4H3 |

InChIキー |

SWDKSAODLDQIEF-UHFFFAOYSA-N |

正規SMILES |

CCCCCC1=CC(=C(C(=C1)OC)C)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)

![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)

![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)